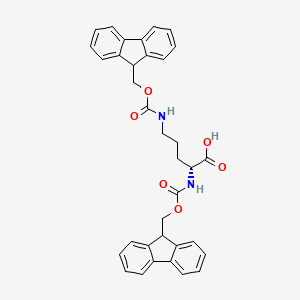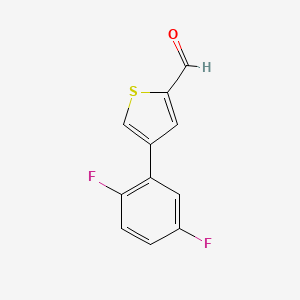
Fmoc-D-Orn(Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Orn(Fmoc)-OH, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis, particularly in the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis method. This compound is notable for its dual Fmoc protection, which allows for selective deprotection and subsequent reactions in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Orn(Fmoc)-OH typically involves the protection of the amino and carboxyl groups of D-ornithine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting D-ornithine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The carboxyl group is then protected using another Fmoc group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Orn(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be selectively removed using a base such as piperidine in DMF. This allows for further functionalization of the amino and carboxyl groups.
Coupling Reactions: The deprotected amino group can participate in peptide bond formation with other amino acids or peptide fragments. This is typically achieved using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The amino group can also undergo substitution reactions with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Substitution: Various electrophiles depending on the desired functional group
Major Products Formed
The major products formed from these reactions include deprotected D-ornithine derivatives, peptide fragments, and substituted ornithine derivatives .
Scientific Research Applications
Chemistry
Fmoc-D-Orn(Fmoc)-OH is widely used in the synthesis of peptides and peptidomimetics. Its dual Fmoc protection allows for selective deprotection and functionalization, making it a valuable tool in the development of complex peptide structures .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can also be used in the development of peptide-based therapeutics .
Medicine
This compound is used in the synthesis of peptide drugs and vaccines. Peptide drugs synthesized using this compound have shown promise in the treatment of various diseases, including cancer, infectious diseases, and autoimmune disorders .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides for research and therapeutic applications. Its use in automated peptide synthesizers has streamlined the production process and improved the efficiency of peptide synthesis .
Mechanism of Action
The mechanism of action of Fmoc-D-Orn(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc groups protect the amino and carboxyl groups of D-ornithine, preventing unwanted side reactions during peptide bond formation. The selective deprotection of the Fmoc groups allows for the stepwise assembly of peptides. The molecular targets and pathways involved in its action are related to the specific peptides being synthesized and their subsequent biological activities .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Orn(Fmoc)-OH: The L-isomer of Fmoc-D-Orn(Fmoc)-OH, used in similar applications but with different stereochemistry.
Fmoc-D-Lys(Fmoc)-OH: A similar compound with a lysine backbone instead of ornithine, used in peptide synthesis.
Fmoc-D-Arg(Fmoc)-OH: Another similar compound with an arginine backbone, used in the synthesis of arginine-containing peptides.
Uniqueness
This compound is unique due to its dual Fmoc protection, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and peptidomimetics. Its D-configuration also provides different stereochemical properties compared to its L-isomer, which can be advantageous in certain applications .
Properties
IUPAC Name |
(2R)-2,5-bis(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O6/c38-33(39)32(37-35(41)43-21-31-28-16-7-3-12-24(28)25-13-4-8-17-29(25)31)18-9-19-36-34(40)42-20-30-26-14-5-1-10-22(26)23-11-2-6-15-27(23)30/h1-8,10-17,30-32H,9,18-21H2,(H,36,40)(H,37,41)(H,38,39)/t32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKOCIWEYMAENQ-JGCGQSQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Oxa-7-azaspiro[3.4]octane-6-carboxylicacid](/img/structure/B8057008.png)






![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate](/img/structure/B8057043.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoate](/img/structure/B8057049.png)

![2,5-Dioxaspiro[3.4]octan-8-one](/img/structure/B8057068.png)



